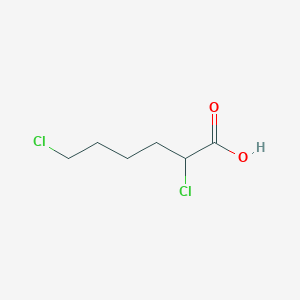
2,6-Dichlorohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichlorohexanoic acid is a useful research compound. Its molecular formula is C6H10Cl2O2 and its molecular weight is 185.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing 2,6-Dichlorohexanoic acid, and how can reaction conditions be optimized?
Synthesis typically involves chlorination of hexanoic acid derivatives. A common approach is the radical chlorination of hexanoic acid using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (40–60°C) with UV light initiation. Optimization includes varying molar ratios of reagents (e.g., 1:2 hexanoic acid to SO₂Cl₂) and reaction times (12–24 hours) to maximize yield. Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1) is critical to isolate the 2,6-dichloro isomer from byproducts .
Q. How can NMR spectroscopy confirm the structure of this compound?
¹H and ¹³C NMR are essential for structural confirmation. Key signals include:
- ¹H NMR : Chlorine-induced deshielding at C-2 and C-6 leads to distinct triplets for adjacent protons (e.g., δ ~2.43 ppm for C-3 and C-5 protons).
- ¹³C NMR : Carboxylic acid carbon at δ ~179 ppm; chlorine-substituted carbons (C-2 and C-6) appear at δ ~47–60 ppm due to electronegativity effects. Compare observed data with literature references to validate purity and isomer identity .
Q. What safety protocols are essential when handling this compound in the lab?
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritation.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite).
- Waste Disposal : Follow hazardous waste regulations for halogenated organics .
Advanced Research Questions
Q. How can contradictory data on the bioactivity of this compound be resolved?
Conflicting results (e.g., antifungal vs. antibacterial activity) may arise from differences in microbial strains or assay conditions. To resolve discrepancies:
- Standardize Assays : Use CLSI/MICE guidelines for MIC (Minimum Inhibitory Concentration) testing.
- Control Variables : Maintain consistent pH, temperature, and solvent (e.g., DMSO concentration ≤1%).
- Mechanistic Studies : Employ LC-MS or radiolabeling to track metabolic pathways and identify cellular targets .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model reaction pathways by analyzing:
- Electrostatic Potential Maps : Identify electron-deficient regions (C-2 and C-6) prone to nucleophilic attack.
- Activation Energies : Compare energy barriers for SN1 vs. SN2 mechanisms. Validate predictions with kinetic experiments (e.g., monitoring reaction rates via HPLC) .
Q. How can chiral separation of this compound enantiomers be achieved?
Use chiral chromatography with columns like Chiralpak IA or IB. Mobile phases (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) enhance enantiomeric resolution. Confirm separation via polarimetry or circular dichroism (CD) spectroscopy. For preparative-scale isolation, simulate moving bed (SMB) chromatography improves efficiency .
Q. Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- ANOVA with Post-Hoc Tests : Compare means across concentrations (e.g., Tukey’s test for multiple comparisons).
- EC50/LC50 Calculation : Use probit analysis for lethal/toxic concentration estimation .
Q. How should researchers address low yields in the synthesis of this compound derivatives?
- Byproduct Analysis : Use GC-MS to identify side products (e.g., over-chlorinated isomers).
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity.
- Solvent Optimization : Switch to aprotic solvents (e.g., CCl₄) to minimize hydrolysis .
Q. Data Presentation and Reproducibility
Q. What are the best practices for reporting NMR data in publications?
- Full Spectral Parameters : Include solvent, frequency (e.g., 300 MHz), and referencing standard (e.g., TMS).
- Multiplicity Notation : Use "m" for complex splitting patterns.
- Supplementary Data : Upload raw FID files to repositories like Zenodo for reproducibility .
Q. How can large datasets from stability studies be managed effectively?
Propiedades
Fórmula molecular |
C6H10Cl2O2 |
|---|---|
Peso molecular |
185.05 g/mol |
Nombre IUPAC |
2,6-dichlorohexanoic acid |
InChI |
InChI=1S/C6H10Cl2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4H2,(H,9,10) |
Clave InChI |
MYQBLAFRUNDQIS-UHFFFAOYSA-N |
SMILES canónico |
C(CCCl)CC(C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















